molecular formula C9H8N2 B1503175 6-Methylcinnoline CAS No. 318276-69-6

6-Methylcinnoline

Cat. No.: B1503175
CAS No.: 318276-69-6
M. Wt: 144.17 g/mol
InChI Key: CJNZAPGGKOQHQV-UHFFFAOYSA-N
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Description

6-Methylcinnoline is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Biological Activity

6-Methylcinnoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the cyclization of substituted hydrazones with appropriate carbonyl compounds. This approach has been utilized to create a series of derivatives that exhibit enhanced biological activity. For instance, researchers synthesized a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which demonstrated significant antifungal and antitumor properties .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. For example, certain synthesized compounds showed fungicidal activity against Candida galibrata and Candida albicans, with minimum fungicidal concentrations (MFCs) ranging from 0.2 to 5.0 mg/mL. Notably, compound 8b exhibited the most potent antifungal activity with an MFC significantly lower than that against C. albicans clinical isolates .

Antitumor Activity

The antitumor efficacy of this compound derivatives has also been investigated. In vitro assays demonstrated that specific compounds reduced the viability of MCF-7 breast cancer cells to below 50% after 72 hours, with compound 8b showing an IC50 value of 5.56 μM, indicating strong cytotoxicity against cancer cells . The anti-leukemic effects were evaluated on K562 cell lines; however, none of the tested compounds showed significant activity at concentrations ≤100 µg/mL.

Case Studies and Research Findings

Several studies have explored the broader implications of this compound in medicinal chemistry:

  • Antimicrobial Peptides : Research indicates that small molecular weight bioactive compounds, including those derived from microbial sources, exhibit dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This suggests a potential for integrating compounds like this compound into therapeutic strategies targeting both infections and cancer .
  • Pharmacological Applications : The structural characteristics of this compound allow for modifications that enhance its biological activity. For instance, the introduction of various substituents can optimize its interaction with biological targets, leading to improved efficacy in treating conditions like cancer and fungal infections .

Data Tables

The following tables summarize key findings related to the biological activity of this compound derivatives:

Compound Target Cell Line IC50 (μM) MFC (mg/mL)
8b MCF-75.56Not applicable
10b MCF-711.79Not applicable
10d MCF-78.57Not applicable
8a C. galibrataNot applicable0.2 - 3.0
8b C. albicansNot applicable0.9 - 5.0

Properties

IUPAC Name

6-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNZAPGGKOQHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694849
Record name 6-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318276-69-6
Record name 6-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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